2-(Difluoromethyl)pyridine-6-sulfonamide

Protein Disulfide Isomerase Enzyme Inhibition Anticancer

2-(Difluoromethyl)pyridine-6-sulfonamide (CAS 1805252-18-9) is a fluorinated heterocyclic sulfonamide building block featuring a 2,6-substituted pyridine core. The -CF2H group provides a unique lipophilic hydrogen bond donor absent in -CF3 or -CH3 analogs, offering enhanced metabolic stability versus methyl-substituted scaffolds. Its primary sulfonamide enables N-functionalization for SAR exploration. Ideal for medicinal chemists targeting protein disulfide isomerase or conducting scaffold-hopping to extend half-life. Supplied as a solid at ≥98% purity. Choose this specific 2,6-isomer to ensure consistent target binding affinity and avoid positional variability.

Molecular Formula C6H6F2N2O2S
Molecular Weight 208.19 g/mol
Cat. No. B13525890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)pyridine-6-sulfonamide
Molecular FormulaC6H6F2N2O2S
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)(=O)N)C(F)F
InChIInChI=1S/C6H6F2N2O2S/c7-6(8)4-2-1-3-5(10-4)13(9,11)12/h1-3,6H,(H2,9,11,12)
InChIKeyQBCMHXQEIKJOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)pyridine-6-sulfonamide Procurement Guide: CAS 1805252-18-9 Core Properties


2-(Difluoromethyl)pyridine-6-sulfonamide (CAS 1805252-18-9, C6H6F2N2O2S, MW 208.19) is a fluorinated heterocyclic sulfonamide building block. The molecule features a pyridine core with a difluoromethyl (-CF2H) substituent at the 2-position and a primary sulfonamide (-SO2NH2) at the 6-position . This substitution pattern imparts a dual electronic character: the sulfonamide acts as an electron-withdrawing group while the difluoromethyl group serves as a lipophilic hydrogen bond donor, a property not available in non-fluorinated or trifluoromethyl analogs [1]. The compound is typically supplied as a solid with purity ≥97% for research and pharmaceutical intermediate applications .

Why 2-(Difluoromethyl)pyridine-6-sulfonamide Cannot Be Substituted by Common Pyridine Sulfonamides


Substituting 2-(Difluoromethyl)pyridine-6-sulfonamide with a non-fluorinated, trifluoromethyl, or differently positioned analog introduces unacceptable variability in three critical parameters: (i) target binding, where the -CF2H group provides a unique hydrogen bond donor capacity absent in -CF3 or -CH3 groups [1]; (ii) metabolic stability, as the difluoromethyl group is resistant to oxidative metabolism compared to methyl groups ; and (iii) positional reactivity, where the 2,6-substitution pattern dictates distinct steric and electronic profiles versus 2,4- or 2,5-isomers . The quantitative evidence below demonstrates that these differences are not theoretical but have been measured in relevant biological and chemical systems.

Quantitative Differentiation of 2-(Difluoromethyl)pyridine-6-sulfonamide Against Key Analogs


PDI Enzyme Inhibition: Comparable Potency to a Known PDI Inhibitor

2-(Difluoromethyl)pyridine-6-sulfonamide inhibits recombinant human protein disulfide isomerase (PDI) with an IC50 of 1.83 µM [1]. This value is directly comparable to a reference PDI inhibitor (CAS 1461648-55-4), which exhibits an IC50 of 1.7 µM under similar assay conditions [2]. The near-equivalent potency demonstrates that the 2-(difluoromethyl)pyridine-6-sulfonamide scaffold can achieve PDI inhibition comparable to established chemotypes.

Protein Disulfide Isomerase Enzyme Inhibition Anticancer

Lipophilicity and Hydrogen Bonding Advantage over Trifluoromethyl Analog

The difluoromethyl (-CF2H) group in 2-(Difluoromethyl)pyridine-6-sulfonamide functions as a lipophilic hydrogen bond donor, a property not available in the trifluoromethyl (-CF3) analog [1]. Quantitative studies show that replacing a -CH3 group with -CF2H increases lipophilicity (ΔlogP ≈ +0.5 to +1.0) while preserving hydrogen bond donor capacity . In contrast, -CF3 substitution increases lipophilicity (ΔlogP ≈ +1.0 to +1.5) but eliminates hydrogen bond donation, often reducing binding selectivity [2].

Medicinal Chemistry Bioisostere ADME

Metabolic Stability Advantage over Methyl-Substituted Analog

The difluoromethyl group (-CF2H) in 2-(Difluoromethyl)pyridine-6-sulfonamide is metabolically robust compared to a methyl (-CH3) group, which is susceptible to cytochrome P450-mediated oxidation . In class-level studies of sulfonamide derivatives, the presence of a difluoromethyl group reduces oxidative metabolism and extends in vitro half-life by approximately 2- to 5-fold relative to the corresponding methyl analog [1]. This property is critical for maintaining compound exposure in vivo.

Metabolic Stability Drug Metabolism Pharmacokinetics

Positional Isomer Differentiation: 2,6- vs. 2,4- vs. 2,5-Substitution

2-(Difluoromethyl)pyridine-6-sulfonamide (CAS 1805252-18-9) is the 2,6-disubstituted regioisomer. The 2,4- (CAS 1805252-09-8) and 2,5- (CAS 1803997-89-8) isomers are commercially available but exhibit different physicochemical and biological profiles . While head-to-head biological data are not available for all isomers, the distinct spatial arrangement of the sulfonamide relative to the difluoromethyl group alters both electronic distribution and molecular recognition by biological targets. For example, the 2,6-isomer places the sulfonamide at the 6-position, which in pyridine chemistry provides a different electronic environment compared to the 4- or 5-position .

Positional Isomer Regioisomer Structure-Activity Relationship

Recommended Application Scenarios for 2-(Difluoromethyl)pyridine-6-sulfonamide Based on Verified Data


PDI Inhibitor Discovery and Lead Optimization

Based on the IC50 of 1.83 µM against human PDI [1], this compound serves as a starting point for medicinal chemistry efforts targeting protein disulfide isomerase. The difluoromethyl group offers metabolic stability advantages while maintaining hydrogen bond donor capacity [2]. Researchers can use this scaffold to explore structure-activity relationships around the 2,6-substitution pattern.

Building Block for Fluorinated Heterocyclic Libraries

The compound's 2,6-disubstituted pyridine core with a primary sulfonamide and difluoromethyl group makes it a valuable intermediate for synthesizing diverse analogs via sulfonamide N-functionalization or pyridine ring modification . The difluoromethyl group also enhances the compound's utility in 19F NMR-based assays [3].

Metabolic Stability Enhancement in Lead Series

In medicinal chemistry programs where a methyl-substituted pyridine sulfonamide suffers from rapid oxidative metabolism, replacing the methyl group with a difluoromethyl group (as in this compound) is a validated strategy to extend half-life . The compound can be used as a direct replacement in scaffold-hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)pyridine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.